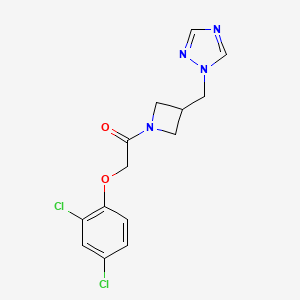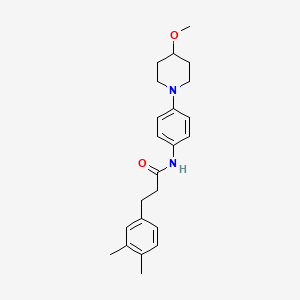
3-(3,4-dimethylphenyl)-N-(4-(4-methoxypiperidin-1-yl)phenyl)propanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
3-(3,4-dimethylphenyl)-N-(4-(4-methoxypiperidin-1-yl)phenyl)propanamide, also known as DPP-4 inhibitor, is a class of drugs that are used to treat type 2 diabetes. This drug works by inhibiting the enzyme dipeptidyl peptidase-4 (DPP-4), which is responsible for breaking down incretin hormones. Incretin hormones are responsible for stimulating insulin secretion and reducing glucose production in the liver. By inhibiting DPP-4, DPP-4 inhibitors increase the levels of incretin hormones, leading to better glucose control in patients with type 2 diabetes.
Scientific Research Applications
Synthesis and Characterization
- Compounds similar to "3-(3,4-dimethylphenyl)-N-(4-(4-methoxypiperidin-1-yl)phenyl)propanamide" have been synthesized and characterized to explore their chemical properties and potential applications. For instance, a study focused on the preparation of naproxen derivatives, where researchers achieved high yields and fully analyzed the newly obtained compounds via spectroscopic methods such as 1H, 13C NMR, UV, IR, and mass spectrometry, indicating the importance of such compounds in developing new therapeutic agents or materials with specific properties (Manolov, Ivanov, & Bojilov, 2021).
Pharmacological Applications
- Research on structurally related compounds has explored their potential as selective binding and activity agents at specific receptors. For example, derivatives of various methylpiperidines were prepared to explore sigma-subtype affinities and selectivities. These studies are crucial for developing new drugs with targeted action, suggesting potential applications in designing receptor-specific drugs for therapeutic purposes (Berardi et al., 2005).
Antimicrobial and Antifungal Properties
- Some studies have synthesized and evaluated the antimicrobial and antifungal properties of compounds containing phenyl or methoxyphenyl fragments. These compounds have shown potential in inhibiting bacterial and fungal growth, highlighting their potential applications in developing new antimicrobial agents (Baranovskyi et al., 2018).
properties
IUPAC Name |
3-(3,4-dimethylphenyl)-N-[4-(4-methoxypiperidin-1-yl)phenyl]propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H30N2O2/c1-17-4-5-19(16-18(17)2)6-11-23(26)24-20-7-9-21(10-8-20)25-14-12-22(27-3)13-15-25/h4-5,7-10,16,22H,6,11-15H2,1-3H3,(H,24,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VSDGDCULCVYCTB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)CCC(=O)NC2=CC=C(C=C2)N3CCC(CC3)OC)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H30N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(3,4-Dimethylphenyl)-N-[4-(4-methoxypiperidin-1-YL)phenyl]propanamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

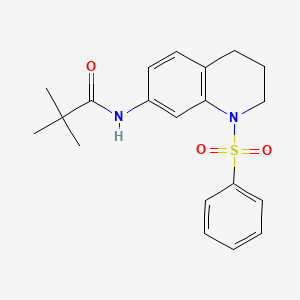
![8-[3-(4-Chlorophenyl)sulfonyl-6-methylquinolin-4-yl]-1,4-dioxa-8-azaspiro[4.5]decane](/img/structure/B2959732.png)
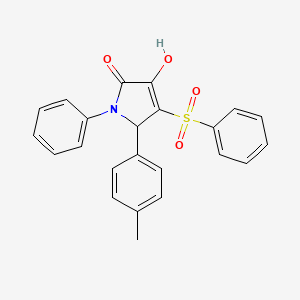
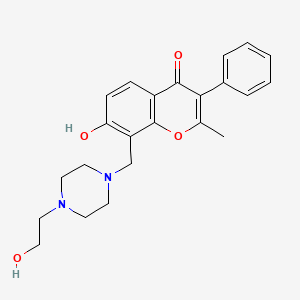
methanone oxime](/img/structure/B2959736.png)
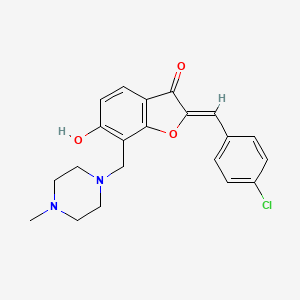
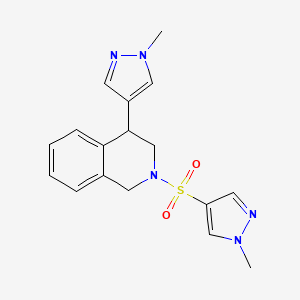
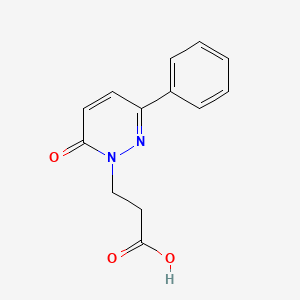
![(E)-3-(benzo[d][1,3]dioxol-5-yl)-1-(4-((1,3,5-trimethyl-1H-pyrazol-4-yl)sulfonyl)-1,4-diazepan-1-yl)prop-2-en-1-one](/img/structure/B2959742.png)
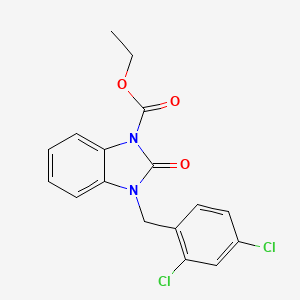
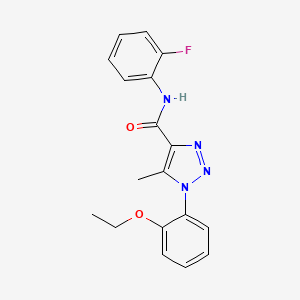
![N-[[3-(Oxolan-2-ylmethoxymethyl)phenyl]methyl]prop-2-enamide](/img/structure/B2959747.png)
![N-(3-chloro-2-methylphenyl)-2-((3-(4-methoxyphenyl)-8-methyl-1,4,8-triazaspiro[4.5]deca-1,3-dien-2-yl)thio)acetamide](/img/structure/B2959749.png)
